REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[O:8][N:7]=1)=O)C.[H-].[Na+].Cl>C(O)C>[F:14][C:11]([F:12])([F:13])[C:9]1[O:8][N:7]=[C:6]([CH2:4][OH:3])[CH:10]=1 |f:1.2|
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Name
|
|
Quantity
|
7.5 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=NOC(=C1)C(F)(F)F
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Name
|
|
Quantity
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3.66 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
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|
Quantity
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85 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
|
Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at RT for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooling
|
Type
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EXTRACTION
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Details
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The reaction mixture was extracted with 250 mL diethyl ether and 200 mL sat. NaCl solution/water mixture 1:1
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Type
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EXTRACTION
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Details
|
The aqueous layer was back-extracted with diethyl ether (2×100 mL)
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Type
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WASH
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Details
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layers were washed with sat. NaCl solution/water mixture 1:1 (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
layer was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=NO1)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |